molecular formula C13H12N6 B12679448 5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine CAS No. 121845-82-7

5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine

Katalognummer: B12679448
CAS-Nummer: 121845-82-7
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: HDNSTRPKPZGAGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine is a heterocyclic compound that belongs to the class of pyridotriazines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of pyridine derivatives with triazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine is unique due to its specific substitution pattern and the presence of both pyridine and triazine rings. This structural combination provides distinct chemical properties and biological activities, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

121845-82-7

Molekularformel

C13H12N6

Molekulargewicht

252.27 g/mol

IUPAC-Name

5,7-dimethyl-3-pyridin-4-ylpyrido[3,4-e][1,2,4]triazin-8-amine

InChI

InChI=1S/C13H12N6/c1-7-10(14)12-11(8(2)16-7)17-13(19-18-12)9-3-5-15-6-4-9/h3-6H,14H2,1-2H3

InChI-Schlüssel

HDNSTRPKPZGAGR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C(=N1)C)N=C(N=N2)C3=CC=NC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.